molecular formula C10H16 B8253628 (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

Cat. No. B8253628
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677405

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
[Compound]
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|

Inputs

Step One
Name
Quantity
117 μmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)OC(CCCCC)=O.[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
glass
Quantity
50 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
C12=C(CCC(C1(C)C)C2)C
Name
Quantity
5 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
35 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Six
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
washed with excess methanol
CUSTOM
Type
CUSTOM
Details
dried overnight in a heated vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05677405

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
[Compound]
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|

Inputs

Step One
Name
Quantity
117 μmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)OC(CCCCC)=O.[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
glass
Quantity
50 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
C12=C(CCC(C1(C)C)C2)C
Name
Quantity
5 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
35 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Six
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
washed with excess methanol
CUSTOM
Type
CUSTOM
Details
dried overnight in a heated vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05677405

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
[Compound]
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|

Inputs

Step One
Name
Quantity
117 μmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)OC(CCCCC)=O.[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
glass
Quantity
50 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
C12=C(CCC(C1(C)C)C2)C
Name
Quantity
5 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
35 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Six
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
washed with excess methanol
CUSTOM
Type
CUSTOM
Details
dried overnight in a heated vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05677405

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
[Compound]
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|

Inputs

Step One
Name
Quantity
117 μmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)OC(CCCCC)=O.[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
glass
Quantity
50 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
C12=C(CCC(C1(C)C)C2)C
Name
Quantity
5 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
35 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Six
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
washed with excess methanol
CUSTOM
Type
CUSTOM
Details
dried overnight in a heated vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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